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Norreticuline

Cat. No.: B8769265
M. Wt: 315.4 g/mol
InChI Key: FVEMXQCEJGGXJB-UHFFFAOYSA-N
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Description

Significance in Benzylisoquinoline Alkaloid (BIA) Research

Benzylisoquinoline alkaloids (BIAs) represent a diverse and prominent class of plant metabolites, encompassing approximately 2,500 identified compounds with significant pharmaceutical and industrial applications. nih.govnih.gov This class includes well-known analgesics such as morphine and codeine, antimicrobials like berberine (B55584), and antineoplastic agents such as cepharanthine. nih.govnih.gov

The study of Norreticuline is vital to BIA research due to the inherent challenges associated with obtaining these compounds from natural sources. Medicinal plants that produce BIAs are often wild resources, characterized by scarcity, slow growth rates, and complex chemical structures that make direct extraction costly and environmentally impactful. nih.govnih.gov Furthermore, many BIAs are present in only trace amounts in their native plants, and their complex structures pose difficulties for chemical synthesis. nih.govnih.gov

In this context, understanding the biosynthesis of this compound and its subsequent metabolic pathways is crucial for developing novel drugs and optimizing the production of existing pharmaceuticals. nih.govnih.gov Biosynthesis approaches have emerged as an efficient and promising alternative for obtaining BIAs, underscoring the importance of detailed research into intermediates like this compound. nih.govnih.gov

Fundamental Role as a Biosynthetic Intermediate

This compound plays a fundamental role as a key intermediate in the biosynthesis of a wide array of alkaloids. It is recognized as a precursor in the formation of various pharmacologically important compounds, including morphine, codeine, and thebaine. nih.govnih.gov Additionally, (S)-Norreticuline serves as a specific precursor for the biosynthesis of Erythrina alkaloids. wikipedia.orgmims.comh-its.org

The biosynthetic pathway of benzylisoquinoline alkaloids typically commences with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.govnih.govwikipedia.org The condensation of these two precursors is catalyzed by this compound synthase, forming this compound as a crucial step in the BIA pathway. nih.gov

While the precise sequence can vary depending on the specific alkaloid and plant species, this compound is generally positioned as an upstream intermediate leading to more complex BIAs. For instance, in some biosynthetic pathways, intermediates like (S)-norlaudanosoline can be converted to (S)-norreticuline, which then leads to (S)-reticuline through the action of methyltransferase enzymes such as 6-O-methyltransferase (6OMT), coclaurine-N-methyltransferase (CNMT), and 3′-hydroxy-N-methylcoclaurine-4′-O-methyltransferase (4′OMT). wikipedia.orgnih.gov (S)-Reticuline itself is a pivotal branch-point intermediate from which numerous other BIA types, including aporphine-type and protoberberine-type alkaloids, are derived. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO4 B8769265 Norreticuline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

InChI

InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3

InChI Key

FVEMXQCEJGGXJB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O

Origin of Product

United States

Enzymatic Pathways of Norreticuline Biosynthesis

De Novo Biosynthesis of Norreticuline

The de novo synthesis of this compound is a multi-step process initiated from the amino acid L-tyrosine. mdpi.com This pathway involves key condensation and modification reactions catalyzed by specific enzymes.

The biosynthesis of the foundational 1-benzylisoquinoline (B1618099) skeleton begins with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.com This reaction, a Pictet-Spengler condensation, is catalyzed by norcoclaurine synthase (NCS) to produce (S)-norcoclaurine, the first committed intermediate in the biosynthesis of many benzylisoquinoline alkaloids. mdpi.comoup.com Subsequent enzymatic steps, including methylation and hydroxylation, modify (S)-norcoclaurine to yield (S)-norreticuline. rsc.orgrsc.org In some engineered pathways, a variant of N-methylcoclaurine hydroxylase has been shown to act on coclaurine (B195748) to facilitate the de novo biosynthesis of this compound. pnas.orgpnas.orgnih.gov

While a single "this compound synthase" enzyme is not described in the same way as norcoclaurine synthase, the synthesis of this compound from (S)-norcoclaurine involves a sequence of enzymatic activities. These include O-methylation and hydroxylation steps. rsc.orgrsc.org The conversion of (S)-norcoclaurine to (S)-norreticuline proceeds through intermediates, and the enzymes responsible for these transformations, such as specific O-methyltransferases and hydroxylases, collectively contribute to what can be considered this compound synthase activity. researchgate.netnih.gov For instance, this compound 7-O-methyltransferase (N7OMT) is an enzyme that specifically methylates the 7-hydroxyl group of this compound to produce norlaudanine. kegg.jpnih.gov

Enzymatic Condensation Reactions from Precursor Molecules

This compound as a Central Branch Point in Alkaloid Metabolism

(S)-Norreticuline is a crucial branch-point intermediate in the biosynthesis of a wide range of benzylisoquinoline alkaloids (BIAs). mdpi.comoup.comresearchgate.netpsu.edu Its strategic position in the metabolic pathway allows for the diversification of chemical structures, leading to the formation of various classes of alkaloids with distinct pharmacological properties. oup.com From this compound, biosynthetic routes diverge to produce compounds such as papaverine (B1678415) and the complex Erythrina alkaloids. rsc.orgnih.gov The fate of this compound is determined by the specific enzymes present in a particular plant species, which direct the metabolic flow towards different downstream pathways. oup.com

Downstream Diversification into Distinct Alkaloid Classes

The structural framework of this compound is the substrate for a variety of enzymes that catalyze further modifications, leading to an extensive array of alkaloid structures.

Feeding experiments have demonstrated that (S)-norreticuline is the committed precursor for the biosynthesis of Erythrina alkaloids, such as erythraline (B1235506). psu.edursc.org This finding revised earlier hypotheses that suggested other precursors. psu.eduresearchgate.net The biosynthetic pathway from this compound to the characteristic spirocyclic structure of Erythrina alkaloids involves a key oxidative phenol (B47542) coupling reaction. researchgate.netresearchgate.netacs.org

The biosynthesis of the Erythrina alkaloid skeleton from this compound is initiated by an intramolecular oxidative phenol coupling. researchgate.netimperial.ac.uk This reaction is proposed to be a para-para coupling of the phenolic rings of this compound, leading to the formation of a dienone intermediate. imperial.ac.uk This is followed by a rearrangement to form a dibenzazonine derivative. researchgate.netresearchgate.net Further enzymatic steps, including reduction and cyclization, ultimately yield the complex tetracyclic structure of alkaloids like erysodienone, a key precursor to other Erythrina alkaloids. researchgate.netwikipedia.org Studies using labeled precursors have been instrumental in elucidating the specific intramolecular rearrangements that occur during this intricate biosynthetic sequence. psu.edu

Biosynthesis of Erythrina Alkaloids from this compound

Stereochemical Control and Regioselectivity in Pathway Intermediates

The biosynthesis of benzylisoquinoline alkaloids, including this compound, is characterized by a high degree of stereochemical and regioselective control, ensuring the formation of specific isomers. The pathway begins with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by norcoclaurine synthase (NCS). oup.comresearchgate.net This enzyme establishes the fundamental 1-benzylisoquinoline core structure, (S)-norcoclaurine, with a specific stereochemistry that is crucial for subsequent enzymatic transformations. oup.comnih.gov

The subsequent steps leading to this compound involve a series of methylation and hydroxylation reactions catalyzed by specific enzymes that recognize and act on particular positions of the molecule. For instance, O-methyltransferases (OMTs) play a pivotal role in the regioselective methylation of hydroxyl groups. nih.govoup.com These enzymes exhibit strict substrate specificity, ensuring that methylation occurs at the correct positions to yield the desired intermediate. The stereoselectivity of the enzymes involved is critical; for example, many enzymes in the pathway will only act on the (S)-enantiomer of the substrate. encyclopedia.pubpsu.edu This precise control at each step of the pathway ensures the efficient and specific biosynthesis of this compound and other related alkaloids.

Contested Role in Papaverine Biosynthesis

The biosynthetic pathway to papaverine has been a topic of considerable debate, with two primary routes proposed: a pathway involving N-methylated intermediates like (S)-reticuline and a pathway proceeding through N-desmethylated intermediates such as (S)-norreticuline. royalsocietypublishing.orgmdpi.com

Examination of N-Desmethylated Pathways

Evidence supporting the N-desmethylated pathway suggests that papaverine biosynthesis primarily proceeds through intermediates that lack a methyl group on the nitrogen atom. nih.govpnas.org Studies involving the suppression of the gene encoding coclaurine N-methyltransferase (CNMT) in opium poppy resulted in a significant increase in papaverine levels, indicating that the main route to papaverine utilizes N-desmethylated compounds. nih.gov Conversely, suppression of this compound 7-O-methyltransferase (N7OMT), an enzyme that acts on N-desmethylated substrates, led to a decrease in papaverine content. nih.gov Further support for this pathway comes from the identification of a this compound 7-O-methyltransferase (N7OMT) that specifically converts this compound to norlaudanine. scite.ai

However, other research presents a conflicting view, suggesting that this compound does not play a role in papaverine biosynthesis. nih.govnih.gov These studies propose that the central precursor is (S)-reticuline, which is subsequently methylated and then N-demethylated to yield tetrahydropapaverine, a direct precursor to papaverine. nih.govnih.gov The promiscuity of plant methyltransferases, which can methylate exogenously supplied this compound, has been cited as a potential reason for the conflicting incorporation data. nih.gov

Sequential Enzymatic Methylation and Oxidation Steps

Regardless of the initial precursor, the biosynthesis of papaverine from either this compound or reticuline (B1680550) involves a sequence of enzymatic methylation and oxidation reactions. mdpi.com In the proposed N-desmethylated pathway, (S)-coclaurine undergoes 3'-hydroxylation to form (S)-6-O-methylnorlaudanosoline, which is then O-methylated to yield this compound. royalsocietypublishing.org Subsequently, a series of O-methylations catalyzed by enzymes like this compound 7-O-methyltransferase (N7OMT) and a putative 3'-O-methyltransferase (3'OMT) would lead to tetrahydropapaverine. royalsocietypublishing.orgnih.gov The final step is the oxidation of tetrahydropapaverine to papaverine. royalsocietypublishing.org

In the contested N-methylated pathway, (S)-reticuline is methylated by reticuline 7-O-methyltransferase (7OMT) to produce (S)-laudanine, which is further methylated to (S)-laudanosine. nih.govnih.gov This is followed by an N-demethylation step to form tetrahydropapaverine. nih.govnih.gov The oxidation of tetrahydropapaverine to papaverine is the concluding step in this proposed route as well. nih.govnih.gov

Interconversion Dynamics with Cognate Benzylisoquinolines

This compound exists within a dynamic network of related benzylisoquinoline alkaloids, with enzymatic pathways facilitating its conversion to and from other key intermediates.

Relationship with (S)-Reticuline

(S)-Reticuline is a central branch-point intermediate in benzylisoquinoline alkaloid biosynthesis. nih.govnih.gov While some studies propose that this compound is a precursor to (S)-reticuline through N-methylation, others suggest that (S)-reticuline can be demethylated to form this compound. nih.govbiosynth.com The enzyme (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline N-methyltransferase has been shown to methylate this compound, among other substrates. qmul.ac.uk Conversely, the potential for N-demethylation of reticuline exists, highlighting a possible reversible relationship between these two compounds. rsc.org The interconversion between these N-methylated and N-desmethylated forms allows for metabolic flexibility within the plant.

Linkage to (S)-Norcoclaurine

(S)-Norcoclaurine is the foundational molecule from which all benzylisoquinoline alkaloids are derived. oup.comresearchgate.net The biosynthesis of this compound begins with (S)-norcoclaurine, which undergoes a series of enzymatic reactions, including O-methylation and hydroxylation, to yield this compound. encyclopedia.pubmdpi.com Specifically, (S)-norcoclaurine is first converted to (S)-coclaurine by norcoclaurine 6-O-methyltransferase (6OMT). mdpi.com Subsequent hydroxylation and O-methylation steps then lead to the formation of (S)-norreticuline. mdpi.com This direct biosynthetic linkage underscores the fundamental role of (S)-norcoclaurine as the ultimate precursor to this compound and the vast array of alkaloids derived from it.

Enzymology and Molecular Mechanisms Governing Norreticuline Transformations

Characterization of O-Methyltransferases Acting on Norreticuline

O-methyltransferases (OMTs) play a pivotal role in the functionalization of this compound and its derivatives, influencing their subsequent enzymatic conversions and ultimate biological activities. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the alkaloid scaffold.

This compound 7-O-methyltransferase (N7OMT) is a key enzyme in the biosynthesis of papaverine (B1678415), a benzylisoquinoline alkaloid. This enzyme exhibits remarkable substrate specificity, a characteristic that distinguishes it from many other OMTs in BIA metabolism.

Key Research Findings on N7OMT:

Substrate Preference: N7OMT from Papaver somniferum (opium poppy) exclusively accepts (S)-norreticuline as its substrate. It does not act on the N-methylated equivalent, (R,S)-reticuline, or other tested N-methylated and N-desmethyl 1-benzylisoquinolines. This strict specificity for the N-desmethyl substrate underscores its dedicated role in the papaverine branch of BIA biosynthesis.

Catalytic Function: N7OMT catalyzes the O-methylation at the 7-hydroxyl position of (S)-norreticuline to produce (S)-norlaudanine. This reaction is a critical step in the pathway leading to tetrahydropapaverine and subsequently papaverine.

Enzyme Homology: N7OMT shares homology with other OMTs such as norcoclaurine 6-O-methyltransferase (6OMT) and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT). Despite this, its substrate specificity is exceptionally narrow.

Interactive Data Table: Substrate Specificity of Papaver somniferum N7OMT

SubstrateRelative Activity (%)Product
(S)-Norreticuline100(S)-Norlaudanine
(R,S)-ReticulineNot detected-
(R,S)-NorlaudanosolineNot detected-
(S)-N-methylcoclaurineNot detected-

This table illustrates the high substrate specificity of N7OMT, which is a hallmark of its function in the papaverine biosynthetic pathway.

While N7OMT is highly specific, other O-methyltransferases involved in BIA biosynthesis exhibit a broader range of substrate acceptance and regiospecificity. This promiscuity contributes to the vast structural diversity of alkaloids.

Promiscuous OMTs: In contrast to the strict specificity of N7OMT, some OMTs from various plant species can methylate multiple positions on the benzylisoquinoline scaffold and accept a wider array of substrates. For instance, certain OMTs from Glaucium flavum and Corydalis yanhusuo have been shown to catalyze both 3'- and 7-O-methylation of several 1-benzylisoquinolines.

SOMT1 from Papaver somniferum: A notable example is scoulerine (B1208951) 9-O-methyltransferase 1 (SOMT1), which can sequentially 3′- and 7-O-methylate both (S)-norreticuline and (S)-reticuline, yielding (S)-tetrahydropapaverine and (S)-laudanosine, respectively. This demonstrates a level of catalytic flexibility not seen with N7OMT.

Evolutionary Significance: The diversity in substrate specificity among OMTs suggests an evolutionary adaptation that allows for the generation of a wide array of specialized metabolites from a common precursor. This enzymatic plasticity is a key driver of chemical diversity in plants.

The methylation of this compound and related compounds is dependent on the universal methyl donor, S-adenosyl-L-methionine (SAM). The transfer of the methyl group from SAM to the hydroxyl group of the alkaloid substrate is a fundamental reaction in BIA biosynthesis.

The Role of SAM: SAM is a crucial cofactor for all methyltransferases, providing the activated methyl group for the reaction. The positive charge on the sulfonium (B1226848) atom of SAM makes the methyl group electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the substrate.

Catalytic Mechanism: The methylation reaction catalyzed by SAM-dependent OMTs generally proceeds through an SN2-type nucleophilic substitution mechanism. The active site of the enzyme positions the substrate and SAM in close proximity, facilitating the transfer of the methyl group. Conserved residues within the active site, such as a histidine, often act as a general base to deprotonate the hydroxyl group of the substrate, increasing its nucleophilicity.

Cofactor Regeneration and Inhibition: The product of the methylation reaction, S-adenosyl-L-homocysteine (SAH), can act as a potent inhibitor of the methyltransferase. In engineered systems, this inhibition can be overcome by including a SAH hydrolase to break down SAH, thereby driving the methylation reaction forward.

Regiospecificity and Substrate Promiscuity in Related O-Methyltransferases

Involvement of Cytochrome P450 Enzymes in Phenol (B47542) Coupling Reactions

Cytochrome P450 monooxygenases (CYPs) are a large and diverse family of enzymes that play a critical role in the structural diversification of alkaloids, including the derivatives of this compound. They catalyze a variety of oxidative reactions, with intramolecular C-C phenol coupling being a key transformation that leads to the formation of new ring structures.

Salutaridine (B1681412) Synthase: In the biosynthesis of morphine, the C-C phenol coupling of (R)-reticuline to form salutaridine is a pivotal step. This reaction is catalyzed by a specific cytochrome P450 enzyme, salutaridine synthase (CYP719B1 in Papaver somniferum). While this reaction involves the enantiomer of this compound's precursor, it highlights the importance of CYPs in forming the morphinan (B1239233) scaffold.

Mechanism of Phenol Coupling: The proposed mechanism involves the activation of molecular oxygen by the heme iron of the P450 enzyme. This activated oxygen species then abstracts a hydrogen atom from a phenolic hydroxyl group on the substrate, generating a phenoxy radical. Intramolecular coupling of these radicals then leads to the formation of the new C-C bond and the characteristic bridged structure of morphinan alkaloids.

Promiscuity in Mammalian CYPs: Interestingly, studies with mammalian cytochrome P450 enzymes, such as human CYP2D6 and CYP3A4, have shown that they can also catalyze phenol-coupling reactions with (R)- and (S)-reticuline. However, unlike the highly specific plant enzymes, these mammalian CYPs produce a mixture of products, including isoboldine, corytuberine, pallidine, and salutaridine from (R)-reticuline. This promiscuity is attributed to the different evolutionary pressures and the broader substrate acceptance of these enzymes.

Other Enzymatic Modifications (e.g., Hydroxylations, Oxidative Rearrangements)

Beyond methylation and phenol coupling, this compound and its derivatives can undergo further enzymatic modifications that contribute to the vast diversity of BIAs. These reactions include hydroxylations and oxidative rearrangements, often catalyzed by cytochrome P450 enzymes and other oxidoreductases.

Hydroxylation Reactions: Cytochrome P450 enzymes are well-known for their ability to introduce hydroxyl groups at various positions on the alkaloid scaffold. For example, the hydroxylation of (S)-N-methylcoclaurine at the 3'-position is a critical step in the formation of (S)-reticuline, the precursor to many BIAs. While direct hydroxylation of this compound itself is less documented, the principle of CYP-mediated hydroxylation is central to BIA biosynthesis.

Oxidative Rearrangements: P450 enzymes can also catalyze more complex reactions involving oxidative rearrangements of the alkaloid skeleton. These reactions can lead to the formation of entirely new structural classes of alkaloids. The formation and rearrangement of alkaloid scaffolds, including ring formation, expansion, and cleavage, are often catalyzed by P450s.

Berberine (B55584) Bridge Enzyme (BBE): A key enzyme in the formation of protoberberine alkaloids from (S)-reticuline is the berberine bridge enzyme (BBE). BBE is an FAD-dependent oxidase that catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, creating the characteristic tetracyclic structure of (S)-scoulerine. This highlights how enzymes other than CYPs also contribute to major structural modifications.

Transcriptional Regulation of this compound Biosynthetic Genes

The biosynthesis of this compound and its downstream products is tightly controlled at the transcriptional level. The expression of the genes encoding the biosynthetic enzymes is regulated by a complex network of transcription factors (TFs), which respond to various developmental and environmental cues.

Key Transcription Factor Families: Several families of transcription factors are known to be involved in regulating alkaloid biosynthesis, including WRKY, bHLH (basic helix-loop-helix), AP2/ERF (APETALA2/ethylene responsive factor), and MYB families.

W-box Elements: The promoters of many BIA biosynthetic genes contain conserved cis-regulatory elements called W-boxes. WRKY transcription factors bind to these W-boxes to activate gene expression. For example, PsWRKY from Papaver somniferum has been shown to activate the promoter of the tyrosine/DOPA decarboxylase (TYDC) gene, an early step in the BIA pathway.

Jasmonate Signaling: The expression of many alkaloid biosynthetic genes is induced by the plant hormone jasmonate (JA) or its methyl ester, methyl jasmonate (MeJA). This signaling pathway often involves a cascade of transcription factors. For instance, in Catharanthus roseus, CrMYC2 (a bHLH TF) is activated by JA and in turn activates the expression of ORCA transcription factors (AP2/ERF family), which then regulate the expression of downstream biosynthetic genes. Similar regulatory modules are thought to operate in the biosynthesis of BIAs.

Gene Clusters: In some plants, like opium poppy, genes involved in specific branches of BIA biosynthesis are physically clustered together on the chromosome. This co-location facilitates the coordinated expression of these genes, suggesting a sophisticated level of regulatory control.

Gene Expression Profiling in Alkaloid-Producing Species

Gene expression analysis in alkaloid-producing plants has been instrumental in identifying and characterizing the enzymes involved in this compound metabolism. By comparing the transcriptomes of different plant species, or different cultivars of the same species with varying alkaloid profiles, researchers can pinpoint candidate genes encoding the enzymes responsible for specific biosynthetic steps.

In Papaver somniferum (opium poppy), a model organism for BIA research, comparative transcript and metabolite profiling of cultivars with different alkaloid contents has been a powerful tool. For instance, studies have identified O-methyltransferases (OMTs) that are differentially expressed in noscapine-producing cultivars. One such study revealed three OMTs, designated SOMT1, SOMT2, and SOMT3, whose expression correlated with noscapine (B1679977) accumulation. While SOMT2 and SOMT3 were specific for (S)-scoulerine, SOMT1 demonstrated broader substrate specificity, including the ability to O-methylate (S)-norreticuline. This suggests a role for SOMT1 in the biosynthesis of papaverine via a pathway involving this compound.

Furthermore, the expression of genes encoding enzymes that act on this compound often shows organ-specific patterns. In opium poppy, transcripts for scoulerine 9-O-methyltransferase (SOMT), which can also act on this compound, are found in all organs but are most abundant in aerial parts where alkaloids like noscapine accumulate. This spatial regulation of gene expression ensures that the biosynthetic machinery is active in the appropriate tissues.

The advent of high-throughput sequencing and integrated 'omics' approaches has significantly advanced our ability to dissect these complex pathways. By combining transcriptomic, proteomic, and metabolomic data, a more complete picture of gene expression and its correlation with alkaloid production emerges. For example, a proteomic analysis of P. somniferum latex led to the identification of a protein with homology to plant O-methyltransferases, which was subsequently characterized as a this compound 7-O-methyltransferase (N7OMT).

Studies in other BIA-producing species, such as Glaucium flavum (yellow horned poppy) and Eschscholzia californica (California poppy), have also utilized gene expression profiling to uncover novel OMTs. In G. flavum, several OMTs have been identified, with some showing activity towards this compound. Similarly, in E. californica, OMT candidates were selected based on their expression profiles in cell lines with different alkaloid compositions, leading to the characterization of an OMT that could methylate this compound at both the 7- and 3'-positions.

The table below summarizes key enzymes involved in this compound transformations that have been identified through gene expression studies in various plant species.

Table 1: Enzymes Acting on this compound Identified Through Gene Expression Profiling

Enzyme Abbreviation Plant Species Function Reference
This compound 7-O-methyltransferase N7OMT Papaver somniferum Catalyzes the 7-O-methylation of this compound.
Scoulerine 9-O-methyltransferase 1 SOMT1 Papaver somniferum Exhibits 3'- and 7-O-methylation activity on (S)-norreticuline.
Glaucium flavum O-methyltransferase 1 GFLOMT1 Glaucium flavum Effectively 3'-O-methylates this compound.
Eschscholzia californica O-methyltransferase G3OMT Eschscholzia californica Methylates this compound at the 7- and 3'-positions.

Functional Characterization of Regulatory Elements (e.g., Transcription Factors)

The expression of genes involved in this compound biosynthesis is tightly controlled by regulatory elements, most notably transcription factors (TFs). TFs are proteins that bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription. The identification and functional characterization of these TFs are essential for understanding the coordinated regulation of BIA metabolic pathways.

Several families of transcription factors, including WRKY and MYB, have been implicated in the regulation of BIA biosynthesis. Promoter analysis of BIA-related genes in opium poppy has revealed the presence of binding motifs for these TF families, suggesting their role in co-regulating multiple genes within the pathway.

The expression of these regulatory TFs can be induced by various stimuli, such as wounding or treatment with methyl jasmonate (MeJA), a plant stress hormone. This indicates that the biosynthesis of alkaloids, including those derived from this compound, is integrated into the plant's defense response. For instance, studies have shown that wounding can induce the expression of PsWRKY transcription factors in Papaver somniferum.

In Nelumbo nucifera (lotus), research has pointed to the involvement of specific TFs in regulating the BIA biosynthetic pathway. The expression pattern of a particular O-methyltransferase, NnOMT6, which shows activity with this compound-related compounds, was found to be highly consistent with the accumulation of coclaurine (B195748), a precursor in the pathway. This co-expression suggests a coordinated regulatory network.

The functional characterization of these TFs often involves techniques such as yeast one-hybrid assays to identify DNA-protein interactions and virus-induced gene silencing (VIGS) to assess the in planta function of a specific TF. By silencing a candidate TF, researchers can observe the downstream effects on the expression of biosynthetic genes and the accumulation of specific alkaloids.

While the direct regulation of every enzyme acting on this compound by specific TFs is still an active area of research, the existing evidence strongly supports a model of a hierarchical regulatory network. Master regulatory TFs likely control the expression of a suite of biosynthetic genes, ensuring a coordinated metabolic flux towards the production of specific BIAs. The table below highlights some of the transcription factor families known to be involved in regulating BIA biosynthesis, which would encompass the enzymes transforming this compound.

Table 2: Transcription Factor Families Implicated in Benzylisoquinoline Alkaloid Biosynthesis Regulation

Transcription Factor Family Function in BIA Regulation Plant Species Reference
WRKY Regulate responses to biotic and abiotic stresses, and secondary metabolism. Papaver somniferum, Solanum tuberosum
MYB Co-regulation of BIA-related genes. Papaver somniferum

Phytochemical Occurrence and Distribution of Norreticuline

Identification in Selected Plant Genera

Norreticuline has been identified as a key metabolic player in several plant genera, most notably within the Papaveraceae and Fabaceae families.

Papaver somniferum (Opium Poppy)

The opium poppy is a well-documented source of a wide array of BIAs, and this compound plays a crucial role in their synthesis. It is a precursor in the biosynthesis of papaverine (B1678415), a vasodilator. Two potential pathways for papaverine synthesis have been proposed: the N-methylated pathway starting from (S)-reticuline and the N-desmethylated pathway involving (S)-norreticuline. The enzyme this compound 7-O-methyltransferase (N7OMT) is specific for this compound and is involved in the papaverine biosynthetic pathway. Furthermore, research has shown that the enzyme SOMT1 can methylate (S)-norreticuline to produce (S)-norcodamine. The presence of this compound and its enzymatic conversions underscore its importance as a branch-point intermediate in the complex alkaloid network of Papaver somniferum.

Erythrina Species

In the genus Erythrina, belonging to the Fabaceae family, (S)-norreticuline is the committed precursor for the biosynthesis of Erythrina alkaloids. Studies on Erythrina crista-galli have demonstrated that (S)-norreticuline is efficiently metabolized to form erythraline (B1235506) and erythrinine, confirming a coclaurine-norreticuline pathway. This was further supported by feeding experiments with labeled precursors. Similarly, transcriptome and metabolome analyses of Erythrina velutina seeds and leaves have indicated the bifurcation of the BIA pathway to produce both "common" Erythrina alkaloids from (S)-norreticuline and "abnormal" cocculine (B1259775) alkaloids from (S)-norprotosinomenine. The presence of this compound has also been noted in Erythrina arborescens and Erythrina latissima.

Eschscholzia californica (California Poppy)

The California poppy is another member of the Papaveraceae family that produces a variety of BIAs. Research has identified an O-methyltransferase, G3, in Eschscholzia californica that exhibits activity on several benzylisoquinolines, including this compound. This enzyme can produce 7-O-methylated, 3'-O-methylated, and dual O-methylated products from this compound. This demonstrates the role of this compound as a substrate for enzymatic modification in the generation of alkaloid diversity within this species.

Glaucium flavum (Yellow Horned Poppy)

In the yellow horned poppy, this compound is a substrate for O-methyltransferases (OMTs) involved in the biosynthesis of the aporphine (B1220529) alkaloid glaucine. One of the identified enzymes, GFLOMT1, effectively 3'-O-methylates this compound. This finding highlights the contribution of this compound to the production of specific alkaloids in Glaucium flavum.

Variability in Accumulation and Tissue-Specific Expression

The accumulation of this compound and the expression of genes involved in its biosynthesis exhibit significant variability depending on the plant tissue and developmental stage.

In Papaver somniferum, the expression of BIA biosynthetic genes is highly regulated and tissue-specific. For instance, the accumulation of different alkaloids varies between the roots and the latex of the shoot. While specific data on this compound accumulation across different tissues is not extensively detailed, the expression of enzymes that act on it, such as this compound 7-O-methyltransferase (N7OMT), has been noted. Studies have shown that transcripts for enzymes involved in the papaverine pathway, which can involve this compound, are upregulated in response to wounding.

In Erythrina velutina, transcriptome analysis revealed the presence of transcripts for enzymes involved in this compound biosynthesis in both seeds and leaves. This suggests that the capacity to produce this compound is present in different plant organs.

Research on Glaucium flavum has shown that the expression profiles of OMTs that methylate this compound differ across various plant organs, which corresponds to the observed patterns of alkaloid accumulation.

Comparative Analysis Across Plant Families and Species

This compound serves as a key branch-point intermediate in BIA metabolism across different plant families, particularly Papaveraceae and Fabaceae. However, the downstream pathways utilizing this compound diverge significantly, leading to the production of distinct classes of alkaloids.

Within the Papaveraceae family, Papaver somniferum utilizes this compound in the biosynthesis of papaverine. Eschscholzia californica employs it as a substrate for O-methyltransferases to generate a variety of methylated derivatives. Glaucium flavum channels it towards the synthesis of the aporphine alkaloid glaucine.

In the Fabaceae family, the genus Erythrina directs this compound towards the production of the characteristic spirocyclic Erythrina alkaloids.

The evolution of these diverse metabolic pathways from a common intermediate like this compound highlights the concept of metabolic plasticity and the recruitment of enzymes, such as O-methyltransferases with varying substrate and regiospecificities, to create chemical diversity. The study of these pathways across different species provides insights into the evolutionary origins of BIA biosynthesis in angiosperms.

Advanced Methodologies in Norreticuline Research

Analytical Chemistry Techniques for Metabolite Identification and Quantification

Precise identification and quantification of norreticuline and related metabolites are fundamental to understanding its biosynthetic pathway. Advanced analytical techniques have provided the necessary sensitivity and specificity for this purpose.

Application of Stable Isotope Tracing and Nuclear Magnetic Resonance (NMR) Spectroscopy

Stable isotope tracing is a powerful technique for tracking the metabolic fate of precursor molecules through a biosynthetic pathway. In the context of this compound research, isotopically labeled precursors, such as L-tyrosine labeled with ¹³C, are supplied to the biological system under investigation. As the labeled precursor is converted into downstream metabolites like this compound, the isotope label is incorporated into their structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is then employed to detect and analyze the distribution of these stable isotopes within the isolated metabolites. NMR is a powerful tool for elucidating molecular structures and can distinguish between labeled and unlabeled molecules, providing detailed insights into the connectivity of atoms. This allows researchers to confirm the biosynthetic route from the precursor to this compound and other related alkaloids. For instance, the detection of rotamers (isomers arising from restricted bond rotation) of N-acyl derivatives of this compound has been achieved using ¹H and ¹³C NMR spectroscopy.

The combination of stable isotope labeling and NMR analysis has been crucial in confirming the intermediates and branching points in the complex network of BIA biosynthesis.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio of ions with high accuracy, enabling the determination of the elemental composition of a molecule. This precision is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in metabolomics.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is widely used for the identification and quantification of small molecules like this compound in complex biological extracts. In an LC-MS/MS experiment, the sample is first separated by LC, and then the individual components are introduced into the mass spectrometer. The instrument can be set to detect specific parent ions and their characteristic fragment ions, providing a high degree of selectivity and sensitivity for quantification.

In this compound research, LC-MS/MS is employed to:

Identify and quantify this compound and other BIA pathway intermediates in plant tissues or engineered microbial systems.

Monitor changes in metabolite levels in response to genetic or environmental perturbations.

Characterize the products of enzymatic assays.

The high sensitivity of modern LC-MS/MS systems, such as those utilizing QTRAP technology, allows for the detection of very low abundance metabolites.

Molecular Biology and Functional Genomics Approaches

Understanding the genetic and enzymatic basis of this compound biosynthesis requires a suite of molecular biology and functional genomics tools. These approaches allow for the identification of genes encoding biosynthetic enzymes and the elucidation of their roles in the pathway.

Heterologous Expression Systems for Enzyme Characterization (e.g., Escherichia coli, Saccharomyces cerevisiae)

Once candidate genes for this compound biosynthesis are identified, their functions must be validated. Heterologous expression, the expression of a gene in a host organism that does not naturally have that gene, is a powerful tool for this purpose. Escherichia coli and Saccharomyces cerevisiae (yeast) are commonly used host systems due to their well-understood genetics and ease of manipulation.

Researchers can clone the candidate gene into an expression vector and introduce it into the host organism. The host then produces the corresponding enzyme, which can be purified and characterized. For example, O-methyltransferases (OMTs) involved in the methylation of this compound have been expressed in E. coli to determine their substrate specificity and kinetic properties.

Furthermore, entire biosynthetic pathways can be reconstructed in these hosts. For instance, Saccharomyces cerevisiae has been engineered to produce this compound and its derivatives, demonstrating the feasibility of microbial production of these valuable compounds. This often involves expressing multiple enzymes from the pathway within the yeast cell.

Table 1: Examples of Enzymes in this compound Biosynthesis Characterized by Heterologous Expression

EnzymeGene SourceExpression HostFindingReference
N-methylcoclaurine hydroxylase variantEscherichia coliSaccharomyces cerevisiaeEnabled de novo this compound biosynthesis by acting on the non-native substrate coclaurine (B195748).
G3OMTEschscholzia californicaEscherichia coliMethylated this compound at the 7 and 3' positions.
SOMT1Papaver somniferumEscherichia coliSequentially 3'- and 7-O-methylated (S)-norreticuline.

Virus-Induced Gene Silencing (VIGS) for Pathway Elucidation

Virus-Induced Gene Silencing (VIGS) is a reverse genetics technique used to transiently suppress the expression of a target gene in plants. This method has been particularly effective in species like opium poppy (Papaver somniferum) that are challenging to transform genetically.

In a VIGS experiment, a fragment of the target gene is inserted into a viral vector. The plant is then infected with the modified virus. The plant's defense mechanism recognizes the viral RNA and degrades it, along with the endogenous mRNA of the target gene, leading to a "knockdown" of gene expression.

By silencing genes suspected to be involved in this compound biosynthesis, researchers can observe the effect on the accumulation of this compound and other alkaloids. A decrease in this compound levels after silencing a specific gene provides strong evidence for that gene's role in the pathway. For example, VIGS was used to investigate the function of O-methyltransferases in papaverine (B1678415) biosynthesis, a pathway that involves this compound.

Omics-Based Strategies (e.g., Transcriptomics, Proteomics, Metabolomics)

"Omics" approaches provide a global view of the molecules within a biological system. The integration of transcriptomics, proteomics, and metabolomics has become a powerful strategy for discovering new genes and understanding the regulation of biosynthetic pathways.

Transcriptomics involves the large-scale analysis of gene expression by sequencing all the RNA transcripts (the transcriptome) in a sample. By comparing the transcriptomes of plants or cell cultures with different alkaloid profiles, researchers can identify candidate genes whose expression correlates with the production of this compound and related compounds.

Proteomics is the large-scale study of proteins, particularly their structures and functions. By identifying and quantifying the proteins in a sample, proteomics can reveal the enzymes that are actively involved in a metabolic pathway.

Metabolomics is the comprehensive analysis of all metabolites in a biological sample. LC-MS/MS is a key analytical tool in metabolomics for identifying and quantifying a wide range of compounds, including this compound.

By integrating these omics datasets, researchers can build a comprehensive picture of this compound biosynthesis, from the genes that are transcribed to the enzymes that are produced and the metabolites that are synthesized. For example, combining transcriptome and metabolome analyses in Erythrina velutina helped to propose a biosynthetic route for its alkaloids, including the formation of (S)-norreticuline.

Synthetic Biology and Metabolic Engineering Strategies

Synthetic biology and metabolic engineering have emerged as powerful strategies to overcome the limitations of plant-based extraction and chemical synthesis for producing valuable compounds like this compound. These approaches involve the rational design and reconstruction of biosynthetic pathways in microbial hosts or the targeted modification of pathways within the native plant systems. By leveraging genetic engineering tools, researchers can create optimized and sustainable platforms for the production of specific benzylisoquinoline alkaloids (BIAs).

De Novo Pathway Reconstruction in Microbial Hosts

The reconstruction of the complete this compound biosynthetic pathway in microbial hosts, such as Escherichia coli and particularly Saccharomyces cerevisiae (baker's yeast), represents a significant achievement in metabolic engineering. This de novo synthesis approach allows for production from simple, commercially available starting materials, offering advantages in scalability, speed, and process control compared to plant cultivation.

The process begins with engineering the host's central metabolism to increase the supply of the primary precursor, L-tyrosine. From there, a heterologous pathway is introduced, comprising a series of enzymes sourced from various organisms, including plants, bacteria, and even mammals, to convert tyrosine into this compound. A key early step is the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the foundational scaffold of BIAs.

Subsequent steps to reach this compound involve a series of methylation and hydroxylation reactions. A significant challenge in reconstructing the N-desmethylated pathway to this compound was the fact that key enzymes, particularly the one responsible for 3'-hydroxylation of the BIA scaffold, had not been fully identified in plants. Synthetic biology overcomes this by using engineered enzymes with novel activities to fill these gaps. For instance, researchers have successfully engineered yeast strains that produce (S)-norreticuline by deleting the native N-methylating enzyme (coclaurine N-methyltransferase) from a reticuline-producing platform and introducing an engineered hydroxylase to act on the coclaurine intermediate.

To enhance the efficiency of the reconstructed pathway and increase product titers, engineers employ several optimization strategies. These include knocking out yeast multidrug resistance (MDR) transporters that can pump out pathway intermediates, thereby increasing the intracellular flux towards the final product. Combining enzymes from different organisms and fine-tuning their expression levels is crucial for balancing the pathway and avoiding the accumulation of toxic intermediates. These microbial systems serve as a versatile platform for producing not only this compound but also its various derivatives.

Table 1: Key Enzymes in a Reconstructed De Novo this compound Pathway in Yeast

Enzyme Abbreviation Typical Origin Function in Pathway
Tyrosine Hydroxylase TyrH Beta vulgaris / Rattus norvegicus Converts L-tyrosine to L-DOPA.
DOPA Decarboxylase DoDC Pseudomonas putida Converts L-DOPA to dopamine.
Norcoclaurine Synthase NCS Papaver somniferum Condenses dopamine and 4-HPAA to form (S)-norcoclaurine.
(S)-norcoclaurine 6-O-methyltransferase 6OMT Papaver somniferum Methylates (S)-norcoclaurine to produce coclaurine.

Rational Enzyme Design and Directed Evolution for Altered Specificity

A cornerstone of successfully reconstructing biosynthetic pathways in heterologous hosts is the ability to modify enzymes to perform new functions or improve their efficiency on non-native substrates. Rational design and directed evolution are two key protein engineering strategies used to tailor enzymes for the this compound pathway.

Rational design leverages knowledge of an enzyme's three-dimensional structure and catalytic mechanism to predict specific amino acid mutations that will alter its properties. By analyzing the enzyme's active site, researchers can identify residues that influence substrate binding and specificity. For example, homology modeling and substrate docking simulations were used to engineer E. coli N-methylcoclaurine hydroxylase (EcNMCH). The native enzyme acts on N-methylcoclaurine, but for the de novo synthesis of this compound, it needed to efficiently hydroxylate coclaurine. Structure-guided analysis identified key residues, and site-saturation mutagenesis at these positions led to the discovery of the L203S variant, which increased this compound production 12-fold compared to the wild-type enzyme in engineered yeast.

Directed evolution, in contrast, mimics the process of natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then using a high-throughput screening method to identify mutants with the desired improvements. This approach does not require detailed structural information. Often, a semi-rational or "smart" library design is used, which combines both approaches by focusing mutagenesis on specific "hotspot" regions of the enzyme identified through structural analysis, thereby reducing the screening effort. This strategy has been applied to O-methyltransferases (OMTs) in the BIA pathway, where engineering efforts have successfully altered their regiospecificity to generate novel alkaloid structures or to improve activity on pathway intermediates like this compound. researchgate.net For example, a variant of Thalictrum flavum scoulerine (B1208951) 9-O-methyltransferase (TfS9OMT) was engineered with seven mutations, resulting in a 35-fold increase in the production of a downstream product derived from this compound.

These enzyme engineering techniques are critical for overcoming biosynthetic bottlenecks, replacing the activity of uncharacterized enzymes, and expanding the chemical diversity accessible from the this compound scaffold. researchgate.net

Table 2: Examples of Engineered Enzymes for this compound and Derivative Biosynthesis

Target Enzyme Native Substrate Engineered Variant New/Improved Function Fold Improvement
E. coli N-methylcoclaurine hydroxylase (EcNMCH) N-methylcoclaurine L203S Increased hydroxylase activity on the non-native substrate coclaurine to produce this compound. ~12-fold increase in this compound titer.

Engineering Complex Metabolic Pathways in Plants

While microbial hosts offer rapid and scalable production platforms, engineering the metabolic pathways directly within plants remains a valuable strategy, particularly for improving agricultural traits or producing compounds that are difficult to express in microbes. pnas.orgnih.gov The metabolic engineering of BIA pathways in plants, such as the opium poppy (Papaver somniferum), presents unique challenges and opportunities. eurekaselect.com

A more comprehensive approach involves the simultaneous expression of multiple genes in a pathway to remove all potential bottlenecks and achieve unrestricted metabolic flux. nih.gov However, this is technically challenging due to the complexity of plant transformation and the intricate regulation of plant secondary metabolism. nih.govresearchgate.net The success of engineering plant pathways is often limited by an incomplete understanding of the endogenous pathways, gene regulation, and the transport and storage of metabolites within the plant cell. pnas.orgnih.gov

Recent advances in gene-editing technologies, most notably CRISPR/Cas9, are revolutionizing plant metabolic engineering. frontiersin.org This tool allows for precise and efficient editing of the plant genome, enabling targeted gene knockouts, insertions, or replacements. frontiersin.org This precision can be used to alter the expression of biosynthetic genes or regulatory factors, such as transcription factors, which can control multiple genes in a pathway simultaneously. nih.govfrontiersin.org For BIA pathways, CRISPR could be used to knockout competing pathways to enhance the accumulation of specific alkaloids like this compound or its derivatives. While few examples of engineering the specific this compound pathway in plants have been reported, the successful modification of other complex alkaloid and secondary metabolite pathways demonstrates the immense potential of these advanced genetic tools. pnas.orgfrontiersin.org

Emerging Research Frontiers in Norreticuline Studies

Discovery of Novel Enzymes and Uncharacterized Pathway Components

The complete elucidation of BIA biosynthetic pathways has been hampered by the absence of characterized enzymes for several key reactions. Norreticuline is central to the proposed N-desmethylated pathway for papaverine (B1678415) biosynthesis, yet crucial enzymatic steps have remained elusive. pnas.orgnih.gov Research has focused on identifying these missing links, particularly the enzymes responsible for hydroxylation and O-methylation.

One of the significant challenges has been the characterization of the 3'-hydroxylase and a specific 3'-O-methyltransferase (3'OMT) in the papaverine pathway originating from this compound. researchgate.netplos.org The enzyme that hydroxylates the 3' position of the 1-benzylisoquinoline (B1618099) scaffold in this pathway remains unknown. pnas.org Similarly, while several O-methyltransferases (OMTs) are known, the specific one that methylates the 3' position of N-desmethylated intermediates has been uncharacterized. researchgate.net

To address these gaps, researchers have employed innovative strategies, including protein engineering and comparative transcriptomics. In one notable study, scientists developed a variant of N-methylcoclaurine hydroxylase (NMCH) with enhanced activity on coclaurine (B195748), which successfully enabled the de novo biosynthesis of this compound in yeast. pnas.orgpnas.orgnih.gov This work demonstrated that protein engineering could be used to create enzymes for reactions where the native enzyme is unknown. pnas.org Following this logic, a variant of scoulerine (B1208951) 9-O-methyltransferase was engineered to effectively O-methylate the 3' position of 1-benzylisoquinoline alkaloids, another previously uncharacterized step. pnas.orgnih.gov

Further discoveries have come from exploring the enzymatic repertoire of different plant species. A novel O-methyltransferase, designated G3OMT, was isolated from California poppy (Eschscholzia californica). This enzyme demonstrated the ability to methylate this compound at both the 7- and 3'-positions, producing norlaudanine and norcodamine. oup.comnih.gov The discovery and characterization of such enzymes are critical for piecing together the complete biosynthetic grid.

Integrative approaches, combining deep transcript and metabolite profiling, have also proven fruitful. This strategy led to the isolation of three S-adenosyl-L-methionine-dependent O-methyltransferase (SOMT) homologs in opium poppy (Papaver somniferum). nih.gov One of these, SOMT1, showed activity with (S)-norreticuline as a substrate, representing a previously uncharacterized function implicated in papaverine formation. plos.orgnih.gov These findings highlight the power of combining metabolite data with gene expression analysis to identify candidate genes for missing pathway steps. plos.org

Table 1: Recently Characterized and Engineered Enzymes in this compound-Related Pathways

Enzyme Name/VariantSource/MethodSubstrate(s)Product(s)Research Finding
Engineered EcNMCH Variant Protein Engineering (from E. coli NMCH)Coclaurine3'-hydroxy-N-methylcoclaurineEnabled de novo this compound biosynthesis in yeast by acting on a non-native substrate. pnas.orgpnas.org Increased this compound production 12-fold over the wild-type enzyme. pnas.org
Engineered TfS9OMT Variant Protein Engineering (from Thalictrum flavum S9OMT)This compound, NorlaudanineNorlaudanine, TetrahydropapaverineEnabled de novo tetrahydropapaverine (THP) biosynthesis by O-methylating the 3' position of the 1-BIA scaffold. pnas.orgnih.gov
SOMT1 Papaver somniferum (Opium Poppy)(S)-reticuline, (S)-norreticuline(S)-laudanine, (S)-norlaudanineRepresents a previously uncharacterized 3'OMT activity involved in papaverine biosynthesis. nih.gov
G3OMT Eschscholzia californica (California Poppy)This compoundNorcodamine, NorlaudanineA novel O-methyltransferase that methylates this compound at the 7- and 3'- positions. oup.comnih.gov
This compound 7-O-methyltransferase (N7OMT) Papaver somniferumThis compoundNorlaudanineCatalyzes a key methylation step in the N-desmethylated pathway to papaverine. nih.gov

Engineering Plant and Microbial Systems for Sustainable Production

The low accumulation of valuable BIAs in their native plant sources presents a significant barrier to their commercial production. mdpi.comfrontiersin.org Consequently, metabolic engineering of both plant and microbial systems has emerged as a promising strategy for sustainable and cost-effective alkaloid production. bohrium.comnih.gov

Microbial hosts, such as Escherichia coli and the yeast Saccharomyces cerevisiae, have become attractive platforms for BIA synthesis due to their rapid growth, controlled fermentation processes, and amenability to genetic manipulation. bohrium.comacs.orgresearchgate.net Significant progress has been made in reconstructing BIA pathways in these microbes. By combining microbial and plant enzymes, researchers successfully synthesized (S)-reticuline, a key branch-point intermediate, from dopamine (B1211576) in E. coli with a yield of 55 mg/liter. nih.govpnas.org More recently, production of (S)-reticuline has approached scalable levels, with titers reaching 4.6 g/L. bohrium.com These successes demonstrate the potential of microbial systems for the mass production of BIA precursors. nih.govpnas.org

The engineering of the this compound pathway for tetrahydropapaverine (THP) production in yeast highlights key strategies for optimizing yields. pnas.orgpnas.org Besides introducing engineered enzymes with novel activities, pathway flux was significantly improved by knocking out yeast multidrug resistance (MDR) transporters that would otherwise export pathway intermediates from the cell. pnas.orgnih.govresearchgate.net This combination of protein and strain engineering increased the final THP concentration 600-fold. pnas.orgpnas.org

Despite these advances, challenges remain, including the often long and complex metabolic pathways and the broad substrate specificity of some plant enzymes, which can lead to the formation of unwanted side-products. bohrium.com

Concurrently, the genetic engineering of the source plants themselves continues to be explored. Opium poppy remains a primary commercial source for many alkaloids, and biotechnological interventions aim to boost the content of target BIAs. frontiersin.org Strategies such as elicitation, where abiotic or biotic stimuli are used to trigger defense responses and secondary metabolite production, have shown positive impacts. frontiersin.org However, successful examples of metabolic engineering in plants for enhanced BIA accumulation have been relatively few compared to microbial systems. nih.gov The development of modular flow plants and turnkey skid systems in chemical engineering offers a blueprint for how flexible, scalable, and rapidly deployable biomanufacturing could be achieved. microinnova.com

Evolutionary Trajectories of Benzylisoquinoline Alkaloid Biosynthesis

Understanding the evolutionary history of BIA biosynthesis provides crucial context for metabolic engineering and gene discovery efforts. Phylogenetic studies support a monophyletic origin for BIA biosynthesis that predates the emergence of the eudicots. nih.gov This specialized metabolic capability is largely found in the plant order Ranunculales and the eumagnoliids. nih.govnih.gov

Genomic investigations into magnoliid species have revealed that the core enzymes for BIA synthesis are largely conserved between these early-diverging angiosperms and eudicots. uq.edu.auresearchgate.net A key finding is that many genes involved in BIA biosynthesis underwent duplication before the diversification of modern angiosperms. uq.edu.auresearchgate.net The preferential retention of these duplicated genes specifically in early-diverging eudicots and magnoliids appears to have enabled the evolution of this complex metabolic pathway in these lineages. uq.edu.au

While the core machinery is conserved, the biosynthetic pathways in magnoliids may exhibit greater flexibility. uq.edu.auresearchgate.net The central enzyme that commits metabolites to the pathway, (S)-norcoclaurine synthase (NCS), is a unique catalyst belonging to the PR10/Bet v1 protein family. oup.com Its limited distribution suggests that BIA biosynthesis requires a highly specialized cellular environment that may be evolutionarily unstable, explaining its sporadic appearance in divergent plant groups. nih.gov

The evolution of diverse BIA structures is driven by a limited number of enzyme families, including O-methyltransferases, N-methyltransferases, and cytochrome P450s, that catalyze subsequent modifications of the core benzylisoquinoline scaffold. oup.comresearchgate.net Studying the diversification of these enzyme families within and between different plant lineages, such as the Papaveroideae and Fumarioideae subfamilies, offers insights into how new metabolic pathways arise and can guide efforts to engineer novel alkaloid production. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To holistically understand and engineer the complex biological processes underlying this compound and BIA biosynthesis, researchers are increasingly turning to the integration of multi-omics data. nih.gov This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of cellular function, from the genetic blueprint to the final metabolic output. nih.govpharmalex.com

The integration of these diverse datasets is a powerful strategy for discovering novel biosynthetic genes. oup.com For example, a comparative transcriptome analysis of a high-papaverine mutant of P. somniferum against a normal cultivar allowed researchers to identify differentially expressed genes. plos.org By correlating gene expression profiles with alkaloid profiles, they could pinpoint candidate methyltransferases and other enzymes potentially involved in the uncharacterized steps of papaverine biosynthesis from this compound. plos.org This approach has also been used to establish invaluable expressed sequence tag (EST) databases from elicited plant cell cultures, which serve as rich resources for gene discovery. scholaris.ca

Multi-omics integration helps bridge the gap from genotype to phenotype, assessing the flow of information between different molecular layers. frontlinegenomics.com This is crucial for metabolic engineering, where it can help identify bottlenecks in a reconstructed pathway, predict the effects of genetic modifications, and discover regulatory elements like microRNAs that might influence enzyme expression. researchgate.netfrontlinegenomics.com As datasets from high-throughput technologies become more available, computational tools for integrating and interpreting this information are becoming essential. nih.govnih.gov These methods allow for applications such as identifying molecular drivers of specific metabolic phenotypes and predicting biomarkers. frontlinegenomics.com By applying these systems-level approaches, researchers can move beyond the study of individual components to a more complete and functional understanding of the entire this compound biosynthetic network. rsc.org

Q & A

Q. What analytical methods are recommended for identifying and quantifying Norreticuline in plant extracts?

Methodological Answer: this compound can be identified using thin-layer chromatography (TLC) combined with ethyl acetate extraction at pH 8.5 to isolate alkaloids, followed by derivatization (e.g., acetylation) for structural confirmation . For quantification, high-performance liquid chromatography (HPLC) with UV-Vis detection or liquid chromatography-mass spectrometry (LC-MS) is recommended. These methods require calibration with authentic standards and validation for sensitivity (e.g., limit of detection ≤ 0.1 µg/mL) and specificity (e.g., resolving co-eluting alkaloids like reticuline or orientaline) .

Q. How is this compound biosynthesized in Berberis species, and what enzymes are involved?

Methodological Answer: this compound is synthesized via the benzylisoquinoline pathway. Key enzymes include S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases (NMTs), such as NMT-I, which catalyze the methylation of (S)-tetrahydroprotoberberine [(S)-THP] intermediates. Experimental validation involves enzyme assays using radiolabeled SAM (e.g., [N-¹⁴CH₃]-SAM) and substrate specificity tests with this compound as a co-substrate. Activity is measured via radioimmunoassay or TLC-based product isolation .

Advanced Research Questions

Q. How do substrate specificity variations in N-methyltransferases affect this compound’s role in alkaloid diversification?

Methodological Answer: Substrate specificity can be evaluated using competitive inhibition assays. For example, NMT-I from Berberis vulgaris shows higher affinity for this compound (50% inhibition at 80x substrate concentration) compared to nororientaline or norlaudanosoline . To study kinetic parameters (Km, Vmax), use purified enzymes and varied substrate concentrations. Data contradictions (e.g., activity discrepancies across studies) may arise from differences in enzyme sources, assay pH (optimum pH 7.4), or co-factor availability (e.g., ascorbate). Cross-validate findings using molecular docking or site-directed mutagenesis to identify active-site residues .

Q. What experimental strategies resolve contradictions in this compound’s reported enzymatic activity data?

Methodological Answer: Address discrepancies by standardizing assay conditions:

  • Enzyme purity: Use SDS-PAGE to confirm ≥90% purity of NMT-I.
  • Radiolabeling consistency: Compare specific activities of [N-³H]- and [N-¹⁴C]-labeled products to rule out isotopic dilution effects .
  • Inhibitor controls: Test common inhibitors (e.g., berberine at 1 mM) to confirm enzyme specificity. If inhibition is absent (e.g., <10% inhibition by EDTA or KCN), rule out non-specific metal-dependent activity .
    Statistical tools like ANOVA with post-hoc Tukey tests can assess inter-study variability .

Q. How can researchers optimize this compound isolation from complex matrices for structural characterization?

Methodological Answer: Employ a multi-step purification protocol:

Extraction: Use ethyl acetate at alkaline pH (8.5) to partition this compound from polar contaminants.

Chromatography: Apply silica gel column chromatography with gradient elution (e.g., chloroform:methanol 9:1 to 7:3).

Crystallization: Recrystallize in ethanol-water mixtures to obtain pure crystals for X-ray diffraction.
Validate purity via melting point analysis and ¹H/¹³C NMR spectroscopy. For trace-level detection, couple LC-MS with solid-phase extraction (SPE) using C18 cartridges .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in enzyme kinetics?

Methodological Answer: Use non-linear regression models (e.g., Michaelis-Menten or Hill equations) to calculate Km and Vmax. For competitive inhibition, apply the Cheng-Prusoff equation to determine Ki values. Validate model fit using residual plots and R² ≥ 0.95. Replicate experiments in triplicate and report mean ± SEM. For small sample sizes, use Bayesian hierarchical models to account for variability .

Q. How can researchers differentiate this compound from stereoisomers or structural analogs in mixed alkaloid samples?

Methodological Answer: Leverage chiral chromatography with a cellulose-based column (e.g., Chiralpak IC) to separate enantiomers. Confirm identity via circular dichroism (CD) spectroscopy or by synthesizing stereospecific derivatives (e.g., acetylated this compound). For analogs like reticuline, use high-resolution MS (HR-MS) to distinguish mass differences (e.g., Δm/z = 14 for methylation) .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound-related enzymology studies?

Methodological Answer:

  • Documentation: Provide detailed enzyme preparation steps (e.g., DEAE-Sephacel chromatography for NMT-I purification) and buffer compositions (e.g., 5 mM ascorbate in phosphate buffer) .
  • Data sharing: Deposit raw chromatograms, NMR spectra, and kinetic datasets in public repositories (e.g., Zenodo).
  • Negative controls: Include assays without substrate or enzyme to baseline-correct activity measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.